tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate
Description
tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring bromo and chloro substituents at the 6- and 5-positions of the pyridine ring, respectively. The tert-butoxycarbonyl (Boc) group at the 2-position acts as a protective group for amines, making this compound valuable in medicinal chemistry and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromo-5-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUDWVDDWNKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation of Pyridine Derivatives
The synthesis often begins with functionalizing pyridine precursors. A common approach involves introducing bromine and chlorine substituents via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example:
Carbamate Protection
The amine group at the 2-position is protected using tert-butyl chloroformate () under basic conditions:
Typical Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine () or sodium hydride ().
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Yield: 65–78% after purification via silica gel chromatography.
One-Pot Halogenation-Carbamation Strategy
Recent advancements enable concurrent halogenation and carbamation in a single reactor:
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Substrate : 2-Aminopyridine.
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Halogenation : Sequential addition of and gas under controlled pH (4–6).
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Protection : Immediate Boc-group introduction using .
Advantages :
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Reduced intermediate isolation steps.
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Scalability for industrial production.
Challenges :
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Requires precise stoichiometry to avoid over-halogenation.
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic esters functionalized with halogens are coupled with Boc-protected pyridine intermediates:
Conditions :
Buchwald-Hartwig Amination
Introduces amine groups post-Boc protection, though less common for this target.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | 65–78 | >95 | Well-established protocol | Multi-step purification required |
| One-Pot Synthesis | 82–88 | >98 | Time-efficient, scalable | Sensitive to reaction conditions |
| Suzuki Coupling | 70–75 | 97 | Modular for derivatives | Requires expensive catalysts |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Innovations
Stability and Purification
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or THF and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehalogenated products.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: It is used in the design and synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-5-chloropyridin-2-ylcarbamate is primarily based on its ability to interact with specific molecular targets. The presence of the bromine and chlorine atoms allows for selective binding to enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : Bromo and chloro substituents enhance electrophilicity, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to methoxy or hydroxy groups .
- Steric Effects: Methylcarbamate derivatives (e.g., ) exhibit reduced reactivity in sterically demanding reactions compared to non-methylated analogs.
- Ring System : Pyrimidine-based analogs (e.g., ) display distinct hydrogen-bonding capabilities due to additional nitrogen atoms, impacting target binding in medicinal applications.
Biological Activity
tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both halogen substituents and a carbamate functional group, positions it as a promising candidate for various therapeutic applications, particularly in the modulation of enzyme activity and as a potential drug lead.
- Molecular Formula : C₉H₁₃BrClN₃O₂
- Molecular Weight : 307.57 g/mol
- IUPAC Name : this compound
- CAS Number : 1263374-39-5
The compound's structure is characterized by a tert-butyl group attached to a pyridine ring with bromine and chlorine substituents at the 6 and 5 positions, respectively. This configuration contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can engage in hydrogen bonding with active sites of enzymes or receptors, potentially modulating their activity through both covalent and non-covalent interactions. Such interactions are crucial for understanding its pharmacological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are integral to cell cycle regulation and transcriptional control. Inhibition of these targets can lead to reduced proliferation in cancer cells, making them valuable in cancer therapeutics.
Table 1: Inhibition Potency of Related Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 6 | CDK8 | 7.2 ± 1.4 | |
| Compound 6 | CDK19 | 6.0 ± 1.0 | |
| This compound | TBD | TBD | TBD |
Antiviral Activity
Preliminary studies have shown that compounds with similar structures can exhibit antiviral properties, particularly against viruses such as Zika virus. The mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Related Compounds
Case Study 1: CDK Inhibition in Cancer Models
A study explored the effects of a series of pyridine derivatives, including this compound, on human colorectal carcinoma cells. The results demonstrated significant inhibition of WNT signaling pathways, which are often dysregulated in cancers. The compound's ability to modulate these pathways suggests its potential as an anticancer agent.
Case Study 2: Antiviral Efficacy Against Zika Virus
In vitro assays indicated that certain derivatives based on the pyridine structure displayed substantial antiviral activity against Zika virus, showcasing their potential for further development into antiviral therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate to maximize yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with a pyridine precursor (e.g., 2-aminopyridine) and sequentially introduce bromo and chloro substituents using halogenation agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Protect the amino group with a tert-butyl carbamate (Boc) group via Boc-anhydride in a polar aprotic solvent (e.g., THF) at 0–25°C .
- Solvent and Catalyst Screening : Optimize solvents (DMF, DCM, or acetonitrile) and catalysts (e.g., DMAP) for Boc protection. Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with structurally similar compounds like tert-butyl (6-chloropyridin-2-yl)carbamate . The Boc group typically shows a singlet at ~1.4 ppm (9H) in 1H NMR.
- IR Spectroscopy : Confirm carbamate C=O stretching at ~1700 cm⁻¹ and N-H stretching at ~3300 cm⁻¹.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+) and isotopic pattern (Br/Cl) .
Q. How can researchers ensure the stability of this compound during storage and experiments?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC for decomposition products (e.g., free amine or halogenated byproducts) .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for SNAr (nucleophilic aromatic substitution) at the 5-chloro or 6-bromo positions. Solvent effects (e.g., DMSO) can be incorporated via PCM (Polarizable Continuum Model) .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental results from reactions with amines or thiols .
Q. How should conflicting NMR data from different synthetic batches be resolved?
- Methodology :
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated or dimerized species).
- Spectral Deconvolution : Apply software tools (e.g., MestReNova) to separate overlapping signals. Validate assignments via 2D NMR (COSY, HSQC) .
- Batch Consistency : Replicate reactions under strictly controlled conditions (temperature, reagent purity) and cross-reference with published data for tert-butyl carbamate derivatives .
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodology :
- Directing Group Utilization : Exploit the Boc group’s electron-withdrawing effect to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-bromo position. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base systems .
- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction (KI/acetone) to enhance reactivity for subsequent couplings.
- Protection/Deprotection : Temporarily remove the Boc group under acidic conditions (TFA/DCM) to modify the amino position, then reprotect .
Notes on Contradictions & Validation
- Safety : While structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) are labeled non-hazardous , bromo and chloro substituents in the target compound may pose toxicity risks. Always use PPE and fume hoods.
- Synthetic Protocols : emphasizes that protocols are unvalidated; cross-check with quantum chemistry predictions ( ) to minimize trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
